
4-(2-Quinoxalinyl-3-butene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Quinoxalinyl-3-butene-1,2-diol is a chemical compound with the molecular formula C12H12N2O2 . It is an oxomolybdoenzyme cofactor .
Molecular Structure Analysis
The molecular structure of 4-(2-Quinoxalinyl-3-butene-1,2-diol consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 216.24 .Aplicaciones Científicas De Investigación
Oxomolybdoenzyme Cofactor
“4-(2-Quinoxalinyl-3-butene-1,2-diol” is known to be an oxomolybdoenzyme cofactor . Oxomolybdoenzymes are a class of enzymes that contain molybdenum bound to oxygen. They play a crucial role in the global carbon, nitrogen, and sulfur cycles, and are used in various biotechnological applications.
Asymmetric Synthesis
This compound has been used in the asymmetric synthesis of (2R)-3-butene-1,2-diol . Asymmetric synthesis is a key process in the production of pharmaceuticals, as it allows for the production of enantiomerically pure compounds. This is important because different enantiomers of a compound can have different biological activities.
Heck Reactions
The compound has been used in Heck reactions . Heck reactions are a type of carbon-carbon bond forming reaction used in organic chemistry. The ability to use this compound in such reactions expands the range of structures that can be synthesized.
Pharmaceutical Applications
The compound has been used as an intermediate in the preparation of pharmaceutical agents in a wide variety of therapeutic areas such as HIV protease inhibitors , immunosuppression , and oncology .
Synthesis of Quinoxalines
Quinoxalines are a class of organic compounds with a wide range of applications, including in the production of dyes, pharmaceuticals, and agrochemicals . “4-(2-Quinoxalinyl-3-butene-1,2-diol” could potentially be used in the synthesis of these compounds.
Green Chemistry
The electro-synthetic method for the synthesis of 1,2,3,4-tetrahydroquinoxaline-6,7-dione, a quinoxaline derivative, has been noted for its alignment with the principles of green chemistry . This suggests potential for “4-(2-Quinoxalinyl-3-butene-1,2-diol” in environmentally friendly chemical processes.
Propiedades
IUPAC Name |
(E,2S)-4-quinoxalin-2-ylbut-3-ene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-7,10,15-16H,8H2/b6-5+/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLSCIVPFGAFEP-PORFMDCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=CC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinoxalinyl-3-butene-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

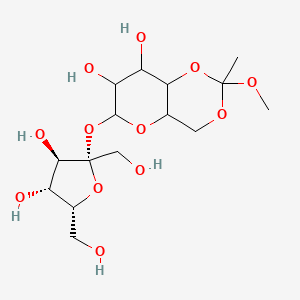
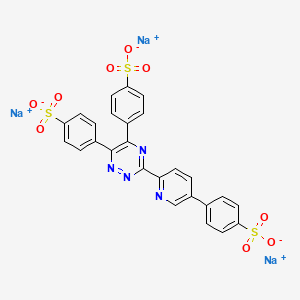


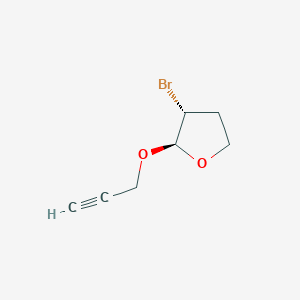

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)



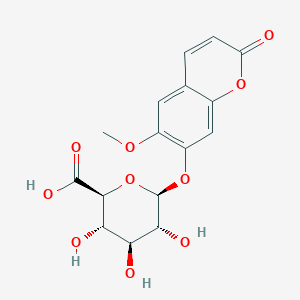
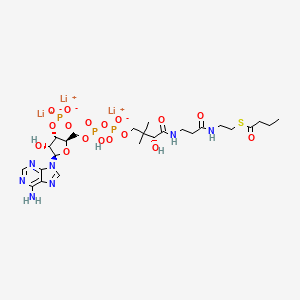
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)